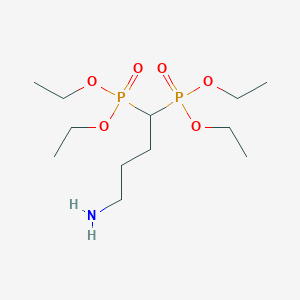
4,4-Bis(diethoxyphosphoryl)butan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4-Bis(diethoxyphosphoryl)butan-1-amine is an organophosphorus compound with the molecular formula C12H29NO6P2 It is known for its unique structure, which includes two diethoxyphosphoryl groups attached to a butan-1-amine backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Bis(diethoxyphosphoryl)butan-1-amine typically involves the reaction of diethyl phosphite with a suitable amine precursor under controlled conditions. One common method includes the use of a base such as sodium hydride to deprotonate the amine, followed by the addition of diethyl phosphite. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a temperature range of 0-25°C to ensure the stability of the intermediate products.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher purity and consistency in the final product.
Analyse Chemischer Reaktionen
Types of Reactions
4,4-Bis(diethoxyphosphoryl)butan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphoryl groups to phosphines.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions include phosphine oxides, phosphines, and various substituted amines, depending on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
4,4-Bis(diethoxyphosphoryl)butan-1-amine has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organophosphorus compounds.
Biology: The compound can be used in the study of enzyme inhibition and as a probe for biological phosphorus pathways.
Industry: It is used in the production of flame retardants, plasticizers, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 4,4-Bis(diethoxyphosphoryl)butan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The phosphoryl groups can form strong bonds with active sites of enzymes, leading to inhibition or modulation of enzyme activity. The amine group can also interact with various biological molecules, affecting cellular pathways and processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4,4-Bis(dimethoxyphosphoryl)butan-1-amine
- 4,4-Bis(dipropoxyphosphoryl)butan-1-amine
- 4,4-Bis(dibutoxyphosphoryl)butan-1-amine
Uniqueness
4,4-Bis(diethoxyphosphoryl)butan-1-amine is unique due to its specific diethoxyphosphoryl groups, which confer distinct reactivity and properties compared to other similar compounds. The presence of these groups can influence the compound’s solubility, stability, and interaction with other molecules, making it suitable for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
90315-14-3 |
|---|---|
Molekularformel |
C12H25NO6P2-4 |
Molekulargewicht |
341.28 g/mol |
IUPAC-Name |
3,5-diethyl-6,6-diphosphonatooctan-3-amine |
InChI |
InChI=1S/C12H29NO6P2/c1-5-10(9-11(13,6-2)7-3)12(8-4,20(14,15)16)21(17,18)19/h10H,5-9,13H2,1-4H3,(H2,14,15,16)(H2,17,18,19)/p-4 |
InChI-Schlüssel |
CTVURSZMWZVXKD-UHFFFAOYSA-J |
SMILES |
CCOP(=O)(C(CCCN)P(=O)(OCC)OCC)OCC |
Kanonische SMILES |
CCC(CC(CC)(CC)N)C(CC)(P(=O)([O-])[O-])P(=O)([O-])[O-] |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-methyl-8-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-7-[(4-methylphenyl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2962996.png)
![2-(2H-1,3-benzodioxol-5-yl)-N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]acetamide](/img/structure/B2962998.png)
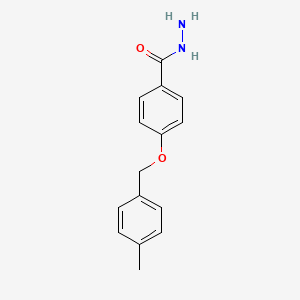
![Methyl (E)-4-oxo-4-[[(3R)-1-(4,4,4-trifluorobutanoyl)piperidin-3-yl]amino]but-2-enoate](/img/structure/B2963004.png)
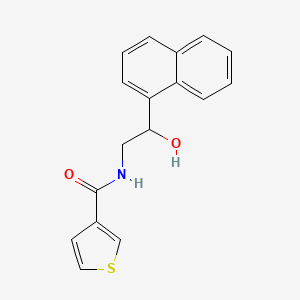
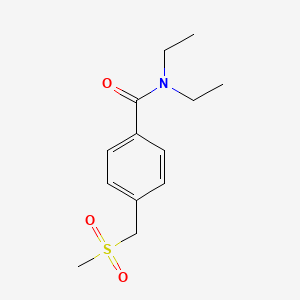
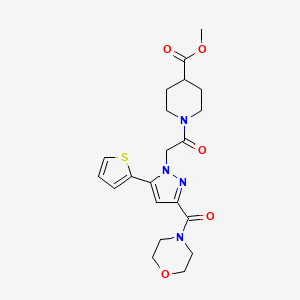

![N-{1-[5-fluoro-6-(4-fluorophenyl)pyrimidin-4-yl]azetidin-3-yl}-N-methyloxolane-3-carboxamide](/img/structure/B2963010.png)
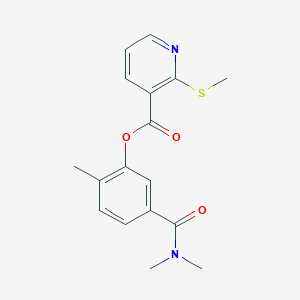
![9-(5-chloro-2-methylphenyl)-3-cinnamyl-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2963014.png)
![(Z)-N-(3-methyl-1-(4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)-3-phenylacrylamide](/img/new.no-structure.jpg)
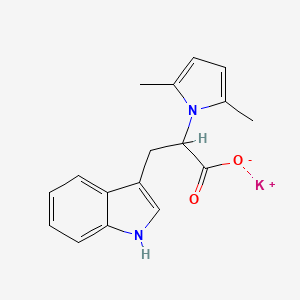
![N-[2-(3,4-dimethylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-4-(dimethylsulfamoyl)benzamide](/img/structure/B2963018.png)
